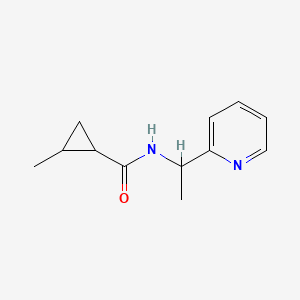
2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. This compound is a cyclopropane-based molecule that contains a pyridine ring and an amide functional group.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide involves its ability to modulate specific signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell growth and survival. By inhibiting this pathway, 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide can have various biochemical and physiological effects on cells. One study found that this compound can induce cell cycle arrest in cancer cells, which can prevent their proliferation. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide in lab experiments is its specificity for targeting specific signaling pathways. This can make it a valuable tool for studying the mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for studying 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide. One direction is to further investigate its potential applications as an anticancer agent. Additionally, more research can be done to determine its potential use in treating neurological disorders. Another direction is to study the potential side effects and toxicity of this compound, which can inform its use in future experiments. Finally, more research can be done to optimize the synthesis method of this compound, which can make it more accessible for scientific research.
Synthesemethoden
The synthesis of 2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide involves the reaction of 2-(bromomethyl)pyridine with cyclopropanecarboxylic acid. This reaction is catalyzed by a palladium catalyst and requires the use of a base, such as potassium carbonate. The resulting product is purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide has been studied for its potential applications in treating various medical conditions. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-pyridin-2-ylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-7-10(8)12(15)14-9(2)11-5-3-4-6-13-11/h3-6,8-10H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRURUCBMSHYDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
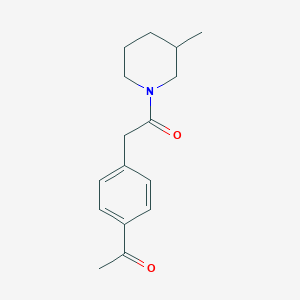
![4-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B7495140.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)

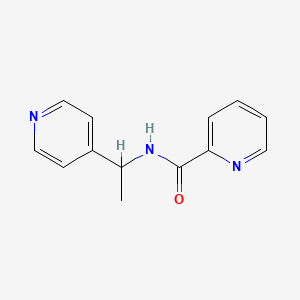
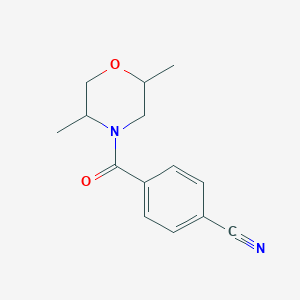
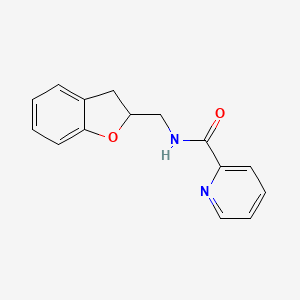
![1-[4-[1-[[4-(Methylcarbamoyl)phenyl]sulfonylamino]ethyl]phenyl]triazole-4-carboxamide](/img/structure/B7495174.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495178.png)

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7495191.png)
![5-(Azetidine-1-carbonyl)-2-[(2-fluorophenyl)methyl]thiomorpholin-3-one](/img/structure/B7495199.png)